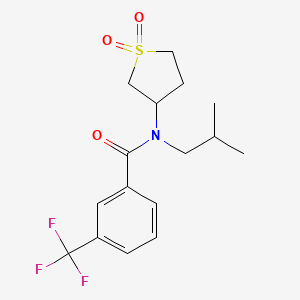

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO3S/c1-11(2)9-20(14-6-7-24(22,23)10-14)15(21)12-4-3-5-13(8-12)16(17,18)19/h3-5,8,11,14H,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVHVFUALDUXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-(trifluoromethyl)benzamide, also known by its CAS number 874788-40-6, is a synthetic organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₁N₁O₅S

- Molecular Weight : 339.4 g/mol

- Structure : The compound features a thiolane ring with a sulfone group, an amide linkage, and a trifluoromethyl group attached to a benzene ring.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biological systems. The presence of the thiolane structure may facilitate binding to target proteins, influencing their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Modulation : It could interact with receptors to modulate signaling pathways, impacting cellular responses.

In Vitro Studies

Research has highlighted the potential of compounds similar to this compound in various biological assays:

- Antiviral Activity : Analogous compounds have shown inhibitory effects against viral polymerases, suggesting potential applications in antiviral drug development. For instance, a related structure displayed IC50 values below 10 nM against HCV NS5B polymerase .

Binding Affinity Studies

Binding studies using techniques such as X-ray crystallography and NMR have been employed to elucidate the interaction between this compound and target proteins. These studies are crucial for understanding its pharmacological profile and optimizing its structure for enhanced activity .

Case Study 1: Antiviral Potential

In a study investigating the antiviral properties of thiolane derivatives, researchers found that compounds featuring similar structural motifs exhibited significant inhibitory effects on hepatitis C virus replication. The study reported that modifications to the thiolane ring influenced binding affinity and selectivity towards viral targets .

Case Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition capabilities of related compounds. The results demonstrated that specific substitutions on the benzamide moiety could enhance inhibitory activity against targeted enzymes involved in cancer metabolism .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 874788-40-6 |

| Molecular Formula | C₁₆H₂₁N₁O₅S |

| Molecular Weight | 339.4 g/mol |

| Potential Applications | Antiviral, Anticancer |

| Mechanism of Action | Enzyme inhibition, Receptor modulation |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related benzamide derivatives and trifluoromethyl-containing molecules:

Table 1: Structural and Functional Comparison

Key Observations

Structural Differentiation: The sulfolane group in the target compound distinguishes it from other benzamides. Sulfolane’s polar, rigid structure may enhance binding specificity compared to flutolanil’s flexible isopropoxy group or the N,O-bidentate group in .

Trifluoromethyl Group Impact: The mono-CF₃ substitution in the target compound balances lipophilicity and electronic effects, whereas the bis-CF₃ analog in offers greater metabolic stability but may reduce solubility .

Synthesis Complexity :

- The target compound’s synthesis likely requires post-coupling oxidation to form the sulfolane moiety, a step absent in simpler benzamide syntheses (e.g., ). This mirrors the use of advanced coupling reagents in .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective sulfolane introduction, requiring optimization of oxidation conditions (e.g., peroxide-mediated sulfone formation).

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.